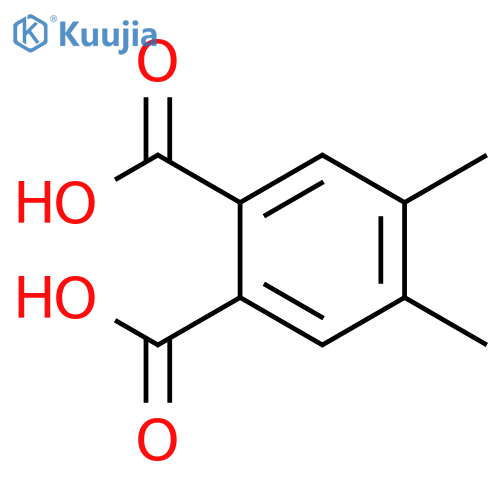Cas no 5680-10-4 (1,2-Benzenedicarboxylic acid, 4,5-dimethyl-)

5680-10-4 structure
商品名:1,2-Benzenedicarboxylic acid, 4,5-dimethyl-
CAS番号:5680-10-4
MF:C10H10O4
メガワット:194.184003353119
CID:347794
1,2-Benzenedicarboxylic acid, 4,5-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 1,2-Benzenedicarboxylic acid, 4,5-dimethyl-
-
- インチ: InChI=1S/C10H10O4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H,1-2H3,(H,11,12)(H,13,14)
- InChIKey: FLLRBCSVUAPCKX-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C=C1C)C(=O)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 194.0579
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 74.6
1,2-Benzenedicarboxylic acid, 4,5-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1239894-1g |
1,2-Benzenedicarboxylic acid, 4,5-dimethyl- |
5680-10-4 | 98% | 1g |
$105 | 2024-06-05 | |
| Aaron | AR01JO6Y-1g |
1,2-Benzenedicarboxylic acid, 4,5-dimethyl- |
5680-10-4 | 98% | 1g |
$54.00 | 2025-02-10 | |
| A2B Chem LLC | AZ96334-100mg |
1,2-Benzenedicarboxylic acid, 4,5-dimethyl- |
5680-10-4 | 98% | 100mg |
$11.00 | 2024-04-19 | |
| 1PlusChem | 1P01JNYM-1g |
1,2-Benzenedicarboxylic acid, 4,5-dimethyl- |
5680-10-4 | 98% | 1g |
$75.00 | 2023-12-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448361-1g |
4,5-Dimethylphthalic acid |
5680-10-4 | 98% | 1g |
¥402.00 | 2024-05-08 | |
| eNovation Chemicals LLC | Y1239894-1g |
1,2-Benzenedicarboxylic acid, 4,5-dimethyl- |
5680-10-4 | 98% | 1g |
$110 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1239894-1g |
1,2-Benzenedicarboxylic acid, 4,5-dimethyl- |
5680-10-4 | 98% | 1g |
$110 | 2025-02-21 | |
| 1PlusChem | 1P01JNYM-100mg |
1,2-Benzenedicarboxylic acid, 4,5-dimethyl- |
5680-10-4 | 98% | 100mg |
$12.00 | 2023-12-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448361-250mg |
4,5-Dimethylphthalic acid |
5680-10-4 | 98% | 250mg |
¥109.00 | 2024-05-08 | |
| A2B Chem LLC | AZ96334-250mg |
1,2-Benzenedicarboxylic acid, 4,5-dimethyl- |
5680-10-4 | 98% | 250mg |
$25.00 | 2024-04-19 |
1,2-Benzenedicarboxylic acid, 4,5-dimethyl- 関連文献
-
P. C. Buxton Analyst 1982 107 793
-
Yancheng Hu,Ning Li,Guangyi Li,Aiqin Wang,Yu Cong,Xiaodong Wang,Tao Zhang Green Chem. 2017 19 1663
-
4. CCCXXXII.—The oxidation of acetomesitylene with permanganateWilliam Henry Perkin Jun,Richard Arthur Beater Tapley J. Chem. Soc. Trans. 1924 125 2428
-
Jing-Hui Lv,Xian-Yong Wei,Ying-Hua Wang,Tie-Min Wang,Jing Liu,Dong-Dong Zhang,Zhi-Min Zong RSC Adv. 2016 6 61758
5680-10-4 (1,2-Benzenedicarboxylic acid, 4,5-dimethyl-) 関連製品
- 480-63-7(2,4,6-Trimethylbenzoic acid)
- 569-51-7(1,2,3-Benzenetricarboxylic acid)
- 88-99-3(Phthalic acid)
- 528-44-9(Trimellic Acid)
- 528-90-5(2,4,5-Trimethylbenzoic acid)
- 89-05-4(Pyromellitic acid)
- 118-90-1(O-Toluic acid)
- 119-67-5(2-Carboxybenzaldehyde)
- 603-79-2(2,3-Dimethylbenzoic Acid)
- 610-72-0(2,5-Dimethylbenzoic acid)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
